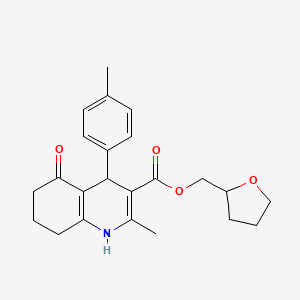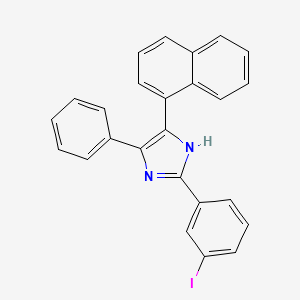
2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole (INPI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. INPI belongs to the class of imidazole derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mechanism of Action
The mechanism of action of 2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer invasion and metastasis. The anti-inflammatory activity of this compound is thought to be mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the migration and invasion of cancer cells, which are critical steps in cancer metastasis. The anti-inflammatory activity of this compound is thought to be mediated through the inhibition of NF-κB signaling pathway, which regulates the production of pro-inflammatory cytokines. This compound has also been found to possess anti-microbial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole has several advantages for lab experiments. The compound is easy to synthesize, and its synthesis method is well-established. This compound exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising candidate for further development. However, there are also limitations to the use of this compound in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. The toxicity of this compound is not well-understood, and further studies are needed to determine its safety profile.
Future Directions
There are several future directions for the research on 2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. The potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and infections, should be further explored. The mechanism of action of this compound should also be further elucidated to understand its effects on various cellular pathways. The safety profile of this compound should be studied in detail to determine its toxicity and potential side effects. Overall, the research on this compound has significant potential for the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole involves the reaction of 3-iodoaniline, 1-naphthylamine, and benzaldehyde in the presence of a base catalyst. The reaction proceeds through a one-pot three-component condensation reaction, which results in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
2-(3-iodophenyl)-5-(1-naphthyl)-4-phenyl-1H-imidazole has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to possess anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-(3-iodophenyl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17IN2/c26-20-13-6-12-19(16-20)25-27-23(18-9-2-1-3-10-18)24(28-25)22-15-7-11-17-8-4-5-14-21(17)22/h1-16H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFGIVJHQAISIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)I)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

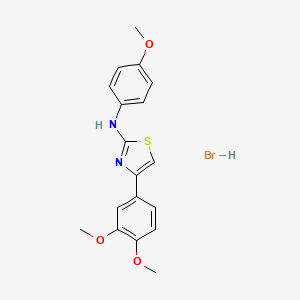

![1-(2-fluorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990562.png)



![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4990612.png)
![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)
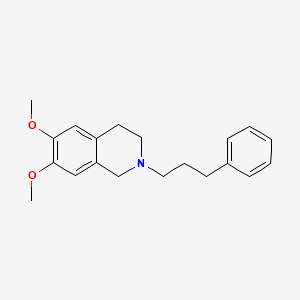
![4-(2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4990627.png)
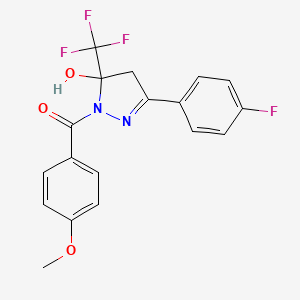
![6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4990631.png)
![ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4990632.png)
